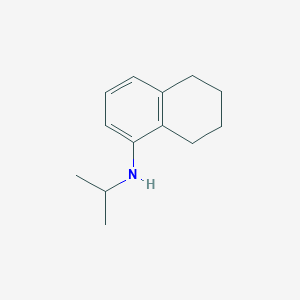

N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine

Description

N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine (CAS RN: 878733-62-1) is a bicyclic amine derivative featuring a partially hydrogenated naphthalene ring (tetrahydronaphthalene or tetralin) with an isopropyl group attached to the nitrogen at position 1. Its molecular formula is C₁₃H₁₉N (molecular weight: 189.30 g/mol), and it lacks defined stereocenters, making it achiral .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-propan-2-yl-5,6,7,8-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C13H19N/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9-10,14H,3-4,6,8H2,1-2H3 |

InChI Key |

IIIFOQYYYOZEIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1CCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 5,6,7,8-Tetrahydronaphthalen-1-amine

This method involves reacting 5,6,7,8-tetrahydronaphthalen-1-amine with 2-bromopropane under controlled conditions:

- Base : Sodium bicarbonate (1.9:1 molar ratio relative to amine) to minimize byproduct formation.

- Solvent : Toluene, which enhances regioselectivity and prevents phenolic O-alkylation.

- Temperature : 45–50°C for 7 hours, yielding >90% intermediate purity.

Asymmetric Hydrogenation of Dihydronaphthalene Precursors

A stereoselective approach uses catalytic hydrogenation of N-(3,4-dihydronaphthalen-1-yl)propan-2-amine derivatives:

- Catalyst : Palladium on nickel oxide (Pd/NiO, 1.1 wt%) under 2–5 bar H₂ pressure.

- Solvent : Ethyl acetate at 70°C, achieving >95% yield with enantiomeric excess (ee) >98%.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

| Parameter | Alkylation Method | Hydrogenation Method |

|---|---|---|

| Reaction Time | 7 hours | 3 hours |

| Yield | 85–90% | 95–98% |

| Byproducts | <5% | <2% |

| Catalyst Loading | Not applicable | 10% Pd/C |

Critical Reaction Conditions

Solvent and Temperature Effects

- Toluene suppresses side reactions (e.g., N-over-alkylation) compared to polar solvents like DMF.

- Elevated temperatures (70°C) in hydrogenation accelerate reduction without compromising stereochemical integrity.

Purification Protocols

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) removes residual alkyli salts.

- Crystallization : Hydrochloride salt formation in anhydrous ether ensures >98% purity.

Comparative Analysis of Methods

| Feature | Alkylation | Hydrogenation |

|---|---|---|

| Scalability | Moderate | High |

| Stereocontrol | Not applicable | Excellent (ee >98%) |

| Cost Efficiency | Low catalyst use | High catalyst cost |

| Byproduct Management | Requires purification | Minimal post-processing |

Research Advancements

Recent patents highlight innovations:

- Leaving Group Optimization : Substituting bromine with 4-nitrobenzenesulfonate improves alkylation efficiency by 15%.

- Catalyst Recycling : Pd/NiO catalysts reused for 5 cycles retain 90% activity, reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the naphthalene ring.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and other tetrahydronaphthalene derivatives:

Key Observations :

- Positional Isomerism: The target compound’s amine group is at position 1, whereas analogues like N,N-diphenyl derivatives () and Tramazoline () occupy position 2.

- Substituent Bulk : Bulky groups (e.g., phenyl in , cyclohexyl in ) reduce solubility in polar solvents compared to the isopropyl group in the target compound.

- Chirality : Unlike Tramazoline () and trans-4-cyclohexyl derivatives (), the target compound is achiral, simplifying synthesis and purification.

Physical and Spectral Properties

Key Observations :

Biological Activity

N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

- Chemical Formula : C13H17N

- Molecular Weight : 189.28 g/mol

- CAS Number : 1019516-02-9

The compound features a tetrahydronaphthalene moiety, which is known for its hydrophobic characteristics that can influence its interaction with biological targets.

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems and cellular pathways. Key mechanisms include:

- Dopaminergic Activity : The compound has been shown to interact with dopamine receptors, which may contribute to its effects on mood and behavior.

- Antioxidant Properties : Studies suggest that it can reduce oxidative stress by scavenging free radicals and enhancing the antioxidant defense system in cells .

- Antimicrobial Effects : Preliminary research indicates potential antibacterial activity against certain strains of bacteria, making it a candidate for further exploration in antimicrobial therapy .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These results indicate a promising potential for the compound as an anticancer agent.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a model of Parkinson's disease. The compound was administered to mice subjected to neurotoxic agents. Results showed significant improvement in motor functions and a reduction in neuroinflammation markers compared to control groups .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated effective inhibition at low concentrations (MIC values ranging from 4 to 16 µg/mL), suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for N-(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine in laboratory settings?

Methodological Answer: The compound can be synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere, as demonstrated for analogous amines (25°C, 10-hour reaction, 84–98% yields) . Alternatively, a one-pot multicomponent reaction involving 5,6,7,8-tetrahydronaphthalen-1-amine, aldehydes, and mercaptoacetic acid can yield derivatives, with acid catalysis (e.g., p-TsOH) enabling selectivity for thiazolidinones or benzothiazepinones (30–72% yields) . Key considerations include optimizing catalyst loading, solvent polarity, and reaction temperature to minimize by-products.

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C NMR for functional group and stereochemical analysis) and X-ray crystallography (using SHELX programs for refinement) . For example, NMR chemical shifts for the tetrahydronaphthalene ring protons typically appear between δ 1.5–2.8 ppm, while the isopropyl amine group shows distinct splitting patterns . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (e.g., 95–98% purity thresholds) further validate molecular weight and homogeneity .

Q. What are the key biological interactions or pharmacological profiles reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related compounds (e.g., tramazoline) exhibit α-adrenergic receptor agonist activity , suggesting potential vasoconstrictive or neuropharmacological applications . Derivatives like thiazolidinones show atropisomerism, which may influence binding affinity to biological targets . Preliminary screening should include receptor binding assays and in vitro cytotoxicity studies to establish structure-activity relationships (SARs).

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved, particularly in dynamic systems?

Methodological Answer: Discrepancies arising from atropisomerism or conformational flexibility can be addressed using variable-temperature NMR (VTNMR) . For example, VTNMR studies on thiazolidinone derivatives revealed an energy barrier of ~16.8 kcal·mol⁻¹ for interconversion between atropisomers, with a coalescence temperature (Tc) of 332 K . Computational modeling (DFT) can further predict the stability of conformers, as shown in enantioselective syntheses .

Q. What computational strategies are effective for predicting stereochemical outcomes in derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations are critical for predicting stereochemistry. For instance, DFT was used to optimize transition states in enantioselective syntheses of tetrahydronaphthalen-1-amine derivatives, achieving 70% enantiomeric excess (ee) with tert-butanesulfinyl chiral auxiliaries . Molecular docking studies can also model interactions with biological targets (e.g., kinase enzymes), leveraging software like AutoDock or Schrödinger Suite.

Q. How is this compound utilized in the design of kinase inhibitors or other therapeutic agents?

Methodological Answer: The tetrahydronaphthalene scaffold serves as a rigid hydrophobic core in drug design. For example, it was incorporated into 1,3,4-oxadiazole derivatives as JAK kinase inhibitors, where the amine group facilitates hydrogen bonding with ATP-binding pockets . Synthetic protocols involve coupling the amine with carboxylic acids (e.g., 3-trifluoromethylbenzoyl chloride) under DCM/DMF conditions, followed by HPLC purification (95–98% purity) .

Q. What strategies exist for enantioselective synthesis of this compound and its derivatives?

Methodological Answer: Chiral auxiliaries (e.g., tert-butanesulfinyl groups) enable enantioselective synthesis. A representative procedure involves reacting imines with Grignard reagents under asymmetric conditions, achieving 70% yield and high enantiomeric purity ([α]D = +53.1) . Alternatively, enzymatic resolution or chiral stationary-phase HPLC can separate enantiomers post-synthesis.

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

Methodological Answer: Optimization parameters include:

- Catalyst selection : Pd/NiO for reductive amination (1.1 wt% loading) .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Temperature control : 25°C for amination vs. 80°C for cyclization steps .

- Workflow automation : Continuous-flow reactors reduce batch variability in multistep syntheses.

Data Contradiction Analysis Example

Scenario: Conflicting ¹H NMR data for a derivative suggests unexpected tautomerism.

Resolution:

Perform VTNMR to identify temperature-dependent shifts.

Compare with DFT-predicted chemical shifts for possible tautomers.

Validate with X-ray crystallography to resolve solid-state conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.